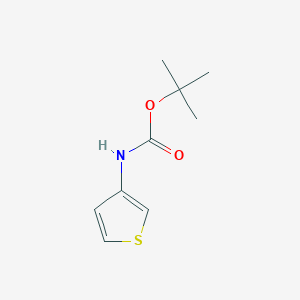

tert-Butyl thiophen-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-thiophen-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYQCYSADTIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353030 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19228-91-2 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(thiophen-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl thiophen-3-ylcarbamate CAS number 19228-91-2

An In-Depth Technical Guide to tert-Butyl thiophen-3-ylcarbamate (CAS: 19228-91-2): A Key Intermediate in Modern Synthesis

Abstract & Strategic Overview

This compound, also widely known as N-Boc-3-aminothiophene, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its structure elegantly combines a thiophene core—a privileged scaffold in numerous pharmaceuticals—with a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination allows for the selective functionalization of the thiophene ring via electrophilic substitution or metal-catalyzed cross-coupling reactions while the nucleophilic amine remains masked. The acid-labile nature of the Boc group permits its clean and efficient removal at a later synthetic stage, unmasking the amine for subsequent elaboration, such as amide bond formation or reductive amination. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and strategic application, offering researchers and drug development professionals the technical insights required to effectively leverage this versatile intermediate in their synthetic campaigns.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. The molecule's key features are the electron-rich thiophene ring and the sterically bulky, acid-sensitive Boc protecting group. These characteristics define its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 19228-91-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂S | [1][5][6] |

| Molecular Weight | 199.27 g/mol | [1][3][5] |

| Appearance | White to yellow or tan powder/crystals | [7] |

| Melting Point | 135-140 °C | [7] |

| Boiling Point | 238.1 °C at 760 mmHg | [1][7] |

| Density | 1.186 g/cm³ | [1] |

| Solubility | Soluble in many organic solvents such as DCM, THF, and DMSO. | Inferred from common synthetic procedures. |

| SMILES | CC(C)(C)OC(=O)NC1=CSC=C1 | [3][4][5] |

| InChI Key | PRWYQCYSADTIBZ-UHFFFAOYSA-N | [4][6] |

Synthesis and Purification

The most direct and widely adopted method for the synthesis of this compound is the reaction of 3-aminothiophene with di-tert-butyl dicarbonate (Boc₂O). This reaction provides a high yield of the desired product with good purity.

Recommended Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

3-Aminothiophene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiophene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath. The base is crucial to neutralize the acidic byproduct (t-BuOH and CO₂) and drive the reaction to completion.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. Maintaining a low temperature helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Purification and Characterization Workflow

The logical flow from a completed reaction to a pure, verified compound is critical for ensuring the quality of this key intermediate.

Caption: Standard workflow for purification and characterization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

| Technique | Expected Characteristics |

| ¹H NMR | A sharp, intense singlet for the 9 protons of the tert-butyl group at ~1.5 ppm. A broad singlet for the N-H proton. Three distinct signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the protons on the thiophene ring. |

| ¹³C NMR | A signal for the quaternary carbon of the t-butyl group (~80 ppm) and a signal for the methyl carbons (~28 ppm). A carbonyl carbon signal (~153 ppm). Signals in the aromatic region (115-140 ppm) for the four carbons of the thiophene ring. |

| IR Spectroscopy | A prominent N-H stretching band around 3300-3400 cm⁻¹. A strong C=O stretching band for the carbamate at ~1700-1720 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec (MS) | The expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺. For ESI-MS, [M+H]⁺ would be observed at m/z 200.07.[8] |

| Purity (HPLC) | A single major peak with >95% purity is typical for commercially available or properly purified material. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two key components: the acid-labile Boc group and the versatile thiophene ring.

The Boc Protecting Group: Stability and Cleavage

The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and many reductive/oxidative environments.[9] This robustness allows for extensive chemical modifications elsewhere in the molecule. Its primary utility lies in its clean and efficient removal under acidic conditions.[10][11]

Deprotection Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. The cation is then typically deprotonated to form gaseous isobutylene, which, along with CO₂, is easily removed from the reaction medium.[12]

Caption: Acid-catalyzed deprotection of the Boc group.

Typical Deprotection Protocol:

-

Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the solvent and excess TFA in vacuo. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted.

The Thiophene Ring: A Platform for Functionalization

The N-Boc-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[13] In the context of a 3-substituted thiophene, this directs incoming electrophiles to the C2 and C5 positions. Due to the steric bulk of the Boc group, substitution at the less hindered C5 position is often favored.

Common Electrophilic Aromatic Substitution Reactions:

-

Halogenation: Using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can selectively install a halogen at the C5 position, providing a handle for subsequent cross-coupling reactions.

-

Nitration/Sulfonation: While possible, these strong acid conditions can risk premature deprotection of the Boc group and require careful optimization.

-

Friedel-Crafts Reactions: Acylation or alkylation can also be directed to the C5 position.[14]

Furthermore, the thiophene ring is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), particularly after halogenation, enabling the formation of complex biaryl structures common in drug candidates.[15]

A Strategic Workflow in Drug Discovery

The true value of this reagent is realized in multi-step syntheses where the sequence of reactions is paramount. The following workflow illustrates its logical use.

Sources

- 1. echemi.com [echemi.com]

- 2. TERT-BUTYL N-(3-THIENYL)CARBAMATE | 19228-91-2 [chemicalbook.com]

- 3. 19228-91-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS RN 19228-91-2 | Fisher Scientific [fishersci.nl]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. PubChemLite - Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. tert-Butyl Ethers [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS) [chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to tert-Butyl thiophen-3-ylcarbamate

This compound (CAS No. 19228-91-2) is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure marries a thiophene ring—a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with benzene—with a tert-butoxycarbonyl (Boc) protected amine. This configuration makes it an invaluable intermediate for multi-step organic synthesis.[1] The Boc group provides a robust yet selectively cleavable shield for the amine functionality, allowing chemists to perform modifications on other parts of the molecule without unintended side reactions at the nitrogen atom. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and handling, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Physicochemical Properties: A Quantitative Overview

The utility of a synthetic intermediate is fundamentally linked to its physical properties, which dictate reaction conditions, solvent selection, purification strategies, and storage requirements. This compound is typically a solid at room temperature, appearing as a white to light tan crystalline powder.[1]

Data Summary Table

For ease of reference, the key quantitative physical and computed properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19228-91-2 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2][3] |

| Molecular Weight | 199.27 g/mol | [1][2][3] |

| Appearance | White to Yellow to Tan Powder/Crystals | [1] |

| Melting Point | 138-140°C | [1][2] |

| Boiling Point | 238.1°C (at 760 mmHg) | [1][2] |

| Density | 1.186 g/cm³ | [2] |

| Flash Point | 97.8°C | [2] |

| Vapor Pressure | 0.0432 mmHg (at 25°C) | [2] |

| Refractive Index | 1.562 | [2] |

| XLogP3 (Lipophilicity) | 1.7 | [3] |

| Topological Polar Surface Area | 66.6 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Structure Visualization

The molecular structure, featuring the central thiophene ring linked to the Boc-protected amine, is fundamental to its reactivity.

Sources

N-Boc-3-Aminothiophene: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: N-Boc-3-aminothiophene, also known as tert-butyl (thiophen-3-yl)carbamate, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a thiophene ring and a Boc-protected amine makes it an indispensable intermediate for the synthesis of a wide array of biologically active compounds. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and critical applications in drug discovery, offering field-proven insights for researchers and scientists in pharmaceutical development.

Introduction: The Strategic Importance of N-Boc-3-Aminothiophene

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs due to its ability to act as a bioisostere for a phenyl ring while offering unique metabolic profiles and opportunities for molecular interactions. However, the free 3-aminothiophene is highly unstable and prone to oxidation and polymerization, making its direct use in multi-step syntheses impractical.

This instability is elegantly overcome by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group serves two primary functions:

-

Stabilization: It pacifies the reactive nature of the amino group, rendering the entire molecule stable for storage and handling.[1]

-

Synthetic Control: It allows for selective chemical transformations on the thiophene ring. The Boc group is robust under many reaction conditions, yet can be cleanly removed under mild acidic conditions, a crucial feature for complex synthetic pathways.[2][3][]

Consequently, N-Boc-3-aminothiophene has emerged as a go-to starting material for constructing novel therapeutic agents, from kinase inhibitors to central nervous system modulators.[][][]

Physicochemical Properties & Spectral Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. N-Boc-3-aminothiophene is a solid at room temperature, with key identifiers and properties summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(thiophen-3-yl)carbamate | [8][9] |

| Synonyms | 3-(tert-Butoxycarbonylamino)thiophene, N-3-Thienylcarbamic acid 1,1-dimethylethyl ester | [10] |

| CAS Number | 19228-91-2 | [8][10] |

| Molecular Formula | C₉H₁₃NO₂S | [8][10][11] |

| Molecular Weight | 199.27 g/mol | [8][10] |

| Appearance | Solid | [10] |

| Melting Point | 135-140 °C | [10] |

| Storage Temp. | 2-8°C | [10] |

Spectroscopic data is critical for reaction monitoring and product confirmation. While specific spectra should be acquired for each batch, typical ¹H NMR and ¹³C NMR shifts provide a reliable fingerprint for the molecule's core structure.

Synthesis of N-Boc-3-Aminothiophene: A Validated Protocol

The most common and reliable method for preparing N-Boc-3-aminothiophene involves the direct protection of 3-aminothiophene. However, due to the instability of the starting amine, it is often generated in situ or used immediately after preparation. A more robust approach starts from a stable precursor like thiophene-3-carboxylic acid via a Curtius rearrangement, followed by trapping the resulting isocyanate with tert-butanol.

A widely adopted and scalable laboratory protocol involves the reaction of 3-aminothiophene with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 3-Aminothiophene

Objective: To synthesize tert-butyl (thiophen-3-yl)carbamate from 3-aminothiophene with high purity and yield.

Materials:

-

3-Aminothiophene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminothiophene (1.0 eq.) in anhydrous DCM or THF.

-

Causality: An inert atmosphere is crucial to prevent the oxidation of the sensitive 3-aminothiophene starting material. Anhydrous solvents prevent the hydrolysis of Boc₂O.

-

-

Base Addition: Add triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.) to the solution and stir.

-

Causality: A base is required to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.[] TEA is a soluble organic base, while NaHCO₃ is a milder, heterogeneous base.

-

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

-

Causality: Slow, cooled addition helps to control the exotherm of the reaction and minimizes potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: a. Quench the reaction by adding water or saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with brine.

-

Causality: The aqueous wash removes the base and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure N-Boc-3-aminothiophene.

Caption: Workflow for the synthesis of N-Boc-3-aminothiophene.

Reactivity and Key Synthetic Transformations

N-Boc-3-aminothiophene is a versatile intermediate primarily due to the predictable reactivity at both the Boc-protected amine and the thiophene ring.

Deprotection

The Boc group can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in dioxane or methanol.[3][] This regenerates the nucleophilic 3-aminothiophene moiety, ready for subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.

Reactions at the Thiophene Ring

The true synthetic power of this reagent lies in the ability to functionalize the thiophene core while the amine is protected.

-

Directed Ortho-Metalation (DoM): The Boc-amino group can direct lithiation to the C2 position using strong bases like n-butyllithium or sec-butyllithium. The resulting organolithium species can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to install a wide range of functional groups.

-

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the C2 and C5 positions, which are the most electron-rich. Stoichiometric control allows for selective mono- or di-halogenation.

-

Cross-Coupling Reactions: The halogenated derivatives of N-Boc-3-aminothiophene are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, enabling the construction of complex biaryl and heteroaryl systems.

Caption: Key reaction pathways for N-Boc-3-aminothiophene.

Applications in Drug Discovery: Case Studies

The N-Boc-3-aminothiophene scaffold is a cornerstone in the synthesis of numerous clinical candidates and approved drugs. Its utility spans a wide range of therapeutic areas.

| Compound Class / Drug | Therapeutic Area | Role of the 3-Aminothiophene Moiety |

| Kinase Inhibitors (e.g., Sunitinib analogs) | Oncology | The aminothiophene core often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of protein kinases.[] |

| GPCR Modulators | Neurology, Metabolic Disorders | Acts as a central scaffold to which various pharmacophoric groups are attached to achieve desired potency and selectivity for G-protein coupled receptors. |

| Factor Xa Inhibitors (e.g., Rivaroxaban) | Anticoagulants | The thiophene ring is part of the core structure that fits into the active site of the Factor Xa enzyme, with the amino group providing a key attachment point for other fragments. |

| Antiviral Agents | Infectious Diseases | Used to construct heterocyclic systems that interfere with viral replication enzymes like proteases or polymerases. |

The strategic use of N-Boc-3-aminothiophene allows medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the journey from a hit compound to a clinical candidate.[][]

Conclusion and Future Outlook

N-Boc-3-aminothiophene is more than just a protected amine; it is a strategically designed building block that addresses the inherent instability of its parent amine while unlocking a rich landscape of synthetic possibilities. Its predictable reactivity and proven track record in the synthesis of successful therapeutics ensure its continued prominence in drug discovery programs. As synthetic methodologies evolve, particularly in the realm of C-H activation and late-stage functionalization, the utility of this versatile intermediate is poised to expand even further, enabling the creation of next-generation medicines with enhanced efficacy and safety profiles.

References

-

Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S) - PubChemLite. PubChemLite. [Link]

-

TERT-BUTYL N-(THIOPHEN-3-YL)CARBAMATE | CAS 19228-91-2 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information - Characterization Data of Products. Royal Society of Chemistry. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. ResearchGate. [Link]

-

Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%) - Amerigo Scientific. Amerigo Scientific. [Link]

-

Synthesis of N-BOC amines by various routes - ResearchGate. ResearchGate. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement - Organic Syntheses. Organic Syntheses. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TERT-BUTYL N-(THIOPHEN-3-YL)CARBAMATE | CAS 19228-91-2 [matrix-fine-chemicals.com]

- 9. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Boc-3-aminothiophene 96 19228-91-2 [sigmaaldrich.com]

- 11. PubChemLite - Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

tert-Butyl thiophen-3-ylcarbamate molecular weight

An In-depth Technical Guide on tert-Butyl thiophen-3-ylcarbamate: Molecular Weight, Physicochemical Properties, and Strategic Applications

Executive Summary:

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern medicinal chemistry and organic synthesis. Centered on its fundamental property, the molecular weight, this document explores the compound's detailed physicochemical profile and explains its strategic importance for researchers, scientists, and drug development professionals. With a molecular weight of 199.27 g/mol , this molecule is an ideal starting point for synthesizing more complex structures that adhere to established drug-likeness criteria. The guide elucidates the synergistic roles of its two key structural features: the thiophene ring, a privileged scaffold in numerous FDA-approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group, which enables selective and controlled synthetic transformations. Detailed experimental protocols for molecular weight verification and synthesis are provided, underpinned by a commitment to scientific integrity and practical utility.

Core Molecular Profile

This compound, also known by synonyms such as N-Boc-3-aminothiophene, is a heterocyclic carbamate ester.[1][2] Its identity and properties are defined by its precise molecular structure and resulting physicochemical characteristics.

The foundational characteristic is its molecular weight , an average value calculated from the natural isotopic abundance of its constituent elements. For this compound, this value is 199.27 g/mol .[1][2][3] In high-resolution analytical techniques like mass spectrometry, the monoisotopic mass is of greater importance. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S), which for this compound is 199.06669983 Da .[1][2] This distinction is critical for accurate identification in complex sample matrices.

A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 199.27 g/mol | [1][2] |

| Exact Mass | 199.06669983 Da | [1][2] |

| Molecular Formula | C₉H₁₃NO₂S | [1][3] |

| CAS Number | 19228-91-2 | [1] |

| Appearance | White to Yellow to Tan Powder or Crystals | [3] |

| Melting Point | 138-140 °C | [2][3] |

| Boiling Point | 238.1 °C at 760 mmHg | [2][3] |

| SMILES | CC(C)(C)OC(=O)NC1=CSC=C1 | [1] |

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D structure of this compound.

The Significance of Molecular Weight in Drug Discovery

The molecular weight of a compound is a primary determinant of its potential as a therapeutic agent. It directly influences pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, the value of 199.27 g/mol is highly significant because it falls well within the parameters of widely accepted "drug-likeness" guidelines.

One of the most influential sets of guidelines is Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. A key parameter in this rule is a molecular weight of less than 500 Daltons. As a building block, this compound provides a low molecular weight starting point, allowing for substantial chemical modification and complexity to be added during lead optimization without breaching this critical threshold. This maximizes the probability of developing an orally active drug.

Caption: Relationship between molecular properties and drug-likeness assessment.

Strategic Importance in Medicinal Chemistry

The utility of this compound extends beyond its favorable molecular weight. Its structure contains two key features that make it a versatile tool for synthetic chemists.

The Thiophene Moiety: A Privileged Scaffold

The thiophene ring is considered a "privileged pharmacophore" in drug discovery.[4] It is an aromatic heterocycle that serves as a bioisostere for the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule while maintaining or improving biological activity. This substitution can significantly alter a compound's metabolic stability, solubility, and receptor binding profile.[4] Its presence in numerous FDA-approved drugs—ranging from anti-inflammatory agents to anticancer and antipsychotic medications—highlights its therapeutic relevance.[4] Using this compound as a starting material allows researchers to incorporate this valuable scaffold into novel drug candidates.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The primary amine at the 3-position of the thiophene ring is a reactive nucleophile. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, rendering this amine unreactive under a wide variety of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions). This protection is crucial in multi-step syntheses, as it allows chemists to perform modifications on other parts of the molecule without unintended side reactions at the amine.[3][5]

The Boc group's key advantage is its lability under moderately to strongly acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleanly regenerates the free amine for subsequent reactions. This protection-deprotection strategy is a cornerstone of modern organic synthesis.

Caption: Synthetic workflow illustrating the Boc protection and deprotection cycle.

Experimental Protocols

To ensure scientific integrity, theoretical data must be verifiable through experimentation. The following protocols provide step-by-step methodologies for key analyses related to this compound.

Protocol: Verification of Molecular Weight via ESI-MS

Objective: To experimentally confirm the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Dilution: Create a working solution by diluting the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation.

-

Instrumentation Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to operate in positive ion ESI mode. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation gas flow of 8-10 L/min.

-

Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass-to-charge (m/z) range of 100-400.

-

Data Interpretation (Self-Validation): The primary ion expected is the protonated molecule [M+H]⁺. Given the monoisotopic mass of 199.0667 Da, the expected m/z value for this ion is 199.0667 + 1.0073 (mass of H⁺) = 200.0740 . The presence of a prominent peak at or very near this m/z value confirms the identity and mass of the compound. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 222.05, may also be observed.

Protocol: General Synthesis of this compound

Objective: To synthesize this compound via the Boc-protection of 3-aminothiophene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminothiophene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (3-aminothiophene) is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.[3]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[6]

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] It may cause skin and eye irritation.[6] The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] It is stable under recommended storage conditions.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery. Its molecular weight of 199.27 g/mol positions it as an exemplary building block for constructing drug candidates that conform to established principles of oral bioavailability. The strategic combination of a therapeutically relevant thiophene scaffold and a versatile Boc-protected amine provides chemists with a powerful tool for synthesizing complex and novel bioactive molecules. Understanding its core properties, from molecular weight to synthetic utility, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

-

Title: tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 Source: PubChem URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl thiophen-3-ylcarbamate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl thiophen-3-ylcarbamate, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, outlines a primary synthetic route via the Curtius rearrangement, and provides step-by-step protocols for its synthesis and rigorous characterization using modern analytical techniques. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials.

Introduction: The Significance of a Versatile Building Block

This compound, also known as N-Boc-3-aminothiophene, is a bifunctional molecule of significant interest in the field of drug discovery and development.[1] Its structure incorporates a thiophene ring, a prevalent heterocycle in many pharmaceuticals, and a Boc-protected amine, which allows for controlled, sequential chemical modifications.[2][3] The thiophene moiety is a bioisostere for the benzene ring and is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.[3] This unique combination of features makes this compound an invaluable intermediate in the synthesis of complex molecular architectures.[2][]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and downstream processes. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19228-91-2 | [5][6] |

| Molecular Formula | C₉H₁₃NO₂S | [5][6] |

| Molecular Weight | 199.27 g/mol | [5][6] |

| Melting Point | 135-140 °C | [7] |

| Boiling Point | 238.1 °C at 760 mmHg | [5] |

| Appearance | White to yellow to tan powder or crystals | [2] |

| Solubility | Soluble in many organic solvents | [8] |

| Storage | 2-8°C, protected from light, stored under inert gas | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the Curtius rearrangement of thiophene-3-carbonyl azide in the presence of tert-butanol.[9][10][11] This reaction proceeds through an isocyanate intermediate, which is then trapped by the alcohol to yield the desired carbamate.[9][10] The Curtius rearrangement is a reliable and high-yielding method for converting carboxylic acids to their corresponding amines with one less carbon atom, and its application in the presence of an alcohol provides a direct route to carbamate-protected amines.[9][12]

Reaction Mechanism: The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[10] The reaction is believed to proceed through a concerted mechanism, where the migration of the R-group and the loss of dinitrogen occur simultaneously, thus avoiding the formation of a highly reactive nitrene intermediate.[10] The resulting isocyanate is a versatile electrophile that readily reacts with nucleophiles such as alcohols to form stable carbamates.[9][10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Curtius rearrangement.[11][13]

Materials:

-

Thiophene-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Add tert-butanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons on the thiophene ring, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distinct signals will be observed for the carbons of the thiophene ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.3-7.1 | m | 3H | Thiophene-H |

| ¹H | ~6.5 | br s | 1H | NH |

| ¹H | 1.51 | s | 9H | C(CH ₃)₃ |

| ¹³C | ~152.9 | s | - | C =O |

| ¹³C | ~138-115 | m | - | Thiophene-C |

| ¹³C | ~80.3 | s | - | C (CH₃)₃ |

| ¹³C | 28.35 | s | - | C(C H₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here are based on typical values found in the literature for similar compounds.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, the C=O bond of the carbamate, and the C-H bonds of the thiophene ring and the tert-butyl group.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1530 | Medium | N-H bend |

| ~1160 | Strong | C-O stretch |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid vs. solution).[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Data:

-

[M+H]⁺: 200.07398

-

[M+Na]⁺: 222.05592

Note: The observed m/z values correspond to the protonated and sodiated molecular ions, respectively.[18]

Purity Analysis

The purity of the synthesized this compound can be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). A single, sharp peak in the chromatogram is indicative of a high-purity compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of biologically active molecules and complex organic structures.[1][2] The thiophene ring can be further functionalized through various reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[19] The Boc-protected amine can be deprotected under mild acidic conditions to reveal the free amine, which can then be elaborated into a variety of functional groups, including amides, ureas, and sulfonamides.[3] This versatility has led to its use in the synthesis of inhibitors of various enzymes, receptor agonists and antagonists, and other therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the Curtius rearrangement, coupled with the expected analytical data for its characterization, serves as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The versatile nature of this building block ensures its continued importance in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. tert-butyl N-(thiophen-3-yl)carbamate. [Link]

-

National Institutes of Health (NIH). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MySkinRecipes. This compound. [Link]

-

National Institutes of Health (NIH). tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

-

Interchim. FlowSyn™ Application Note 9: Curtius Rearrangement. [Link]

-

Organic Syntheses. N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. [Link]

-

Supporting Information. [Link]

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

PubChemLite. Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S). [Link]

-

Matrix Fine Chemicals. TERT-BUTYL N-(THIOPHEN-3-YL)CARBAMATE. [Link]

-

ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. [Link]

-

Alchem.Pharmtech. CAS 19228-91-2 | tert-Butylthiophen-3-ylcarbamate. [Link]

-

PubChemLite. Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S). [Link]

-

Adamas-beta. This compound. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. echemi.com [echemi.com]

- 6. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-3-aminothiophene 96 19228-91-2 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. tert-Butyl carbamate [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. PubChemLite - Tert-butyl n-(thiophen-3-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 19. researchgate.net [researchgate.net]

The Strategic Utility of tert-Butyl thiophen-3-ylcarbamate in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Abstract

tert-Butyl thiophen-3-ylcarbamate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural architecture, featuring a Boc-protected amine on a thiophene scaffold, offers a versatile handle for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the construction of complex heterocyclic systems, including kinase inhibitors. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and illustrate its utility through a detailed case study in the synthesis of a phosphoinositide 3-kinase (PI3K) inhibitor.

Introduction: The Thiophene Moiety and the Advantage of the Boc-Protected 3-Amino Group

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The introduction of an amino group at the 3-position of the thiophene ring opens up avenues for diverse functionalization.

This compound (also known as N-Boc-3-aminothiophene) provides a stable, yet readily cleavable, precursor to 3-aminothiophene.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is renowned for its robustness under a wide range of reaction conditions, yet it can be smoothly removed under acidic conditions, offering an orthogonal protection strategy in multi-step syntheses.[3] This combination of a versatile heterocyclic core and a strategically protected amine makes this compound an invaluable tool for synthetic chemists.

Synthesis and Physicochemical Properties

This compound is a commercially available, white to tan crystalline solid with a melting point of approximately 140°C.[2][4] Its synthesis is typically achieved through the reaction of 3-aminothiophene with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S[5] |

| Molecular Weight | 199.27 g/mol [5] |

| Melting Point | 138-140 °C[2][5] |

| Appearance | White to Yellow to Tan Powder or Crystals[4] |

| Solubility | Soluble in many common organic solvents |

| Storage | 2-8°C, protected from light[4] |

Key Synthetic Transformations: A Gateway to Molecular Complexity

The synthetic utility of this compound is primarily centered around three key types of transformations: directed ortho-metalation, cross-coupling reactions, and deprotection followed by functionalization of the resulting free amine.

Directed ortho-Metalation (DoM): Regioselective Functionalization of the Thiophene Ring

The carbamate group in this compound is a powerful directing group for ortho-lithiation.[6][7] This reaction, known as Directed ortho-Metalation (DoM), allows for the regioselective deprotonation of the thiophene ring at the C2 position, adjacent to the carbamate group. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

The causality behind this regioselectivity lies in the ability of the carbonyl oxygen and the nitrogen atom of the carbamate group to coordinate with the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium). This coordination brings the base in close proximity to the C2 proton, facilitating its abstraction over other protons on the ring.

Caption: Directed ortho-Metalation (DoM) of this compound.

Experimental Protocol: General Procedure for Directed ortho-Metalation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (concentration typically 0.2-0.5 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: sec-Butyllithium (s-BuLi) (1.1-1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.[4]

-

Electrophilic Quench: The desired electrophile (1.2-1.5 eq) is added dropwise, either neat or as a solution in anhydrous THF.

-

Warming and Quenching: The reaction is stirred at -78 °C for an additional 1-2 hours before being allowed to warm slowly to room temperature. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and C-N Bonds

The thiophene ring of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. Following halogenation of the thiophene ring (e.g., at the 2- or 5-position), Suzuki and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively.

Suzuki Coupling: This reaction is instrumental for creating biaryl structures, which are common motifs in kinase inhibitors. A bromo-substituted this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.[8][9][10]

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. An aryl halide can be coupled with the deprotected 3-aminothiophene (or the Boc-protected amine under certain conditions) using a palladium catalyst with a suitable phosphine ligand and a base.[5][6][11]

Caption: Palladium-catalyzed cross-coupling reactions involving this compound derivatives.

Boc Deprotection and Subsequent Functionalization

The removal of the Boc group unveils the nucleophilic 3-amino group, which can then participate in a wide range of reactions, including acylation, alkylation, and condensation reactions to form fused heterocyclic systems.

Deprotection Protocol:

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][8]

-

Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of the acid (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in dioxane).

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

The choice of deprotection conditions is critical to avoid side reactions, especially when other acid-labile functional groups are present in the molecule.

Case Study: Synthesis of a Thieno[3,2-d]pyrimidine-based PI3K Inhibitor

To illustrate the practical application of this compound, we will examine its role in the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, a class of compounds that have shown potent inhibitory activity against PI3Kα.[12][13] While the direct synthesis starting from this compound is not explicitly detailed in a single source, a plausible and efficient route can be constructed based on established methodologies.

The overall strategy involves the construction of the thieno[3,2-d]pyrimidine core from a functionalized 3-aminothiophene derivative.

Sources

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl thiophen-3-ylcarbamate as a pharmaceutical intermediate

An In-Depth Technical Guide to tert-Butyl thiophen-3-ylcarbamate: A Core Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern pharmaceutical research and development. We will delve into its synthesis, chemical utility, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Strategic Importance of a Protected Thiophene Building Block

In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to modulate physicochemical properties and improve drug-receptor interactions.[1] this compound (also known as N-Boc-3-aminothiophene) emerges as a critical building block that marries the desirable thiophene scaffold with a protected amine functionality.[2][3]

The core utility of this intermediate lies in the strategic deployment of the tert-butyloxycarbonyl (Boc) protecting group.[4] The free 3-aminothiophene is known to be highly unstable, prone to oxidation and polymerization, which complicates its direct use in multi-step syntheses.[5] By masking the reactive amine as a stable carbamate, the Boc group allows for selective chemical modifications to be performed elsewhere on the thiophene ring. This protected, stable, and crystalline solid provides a reliable and versatile entry point for constructing complex molecular architectures, making it an invaluable asset in the synthesis of novel therapeutic agents.[6]

Physicochemical and Safety Profile

A clear understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 19228-91-2 | [2][3][7] |

| Molecular Formula | C₉H₁₃NO₂S | [2][3][7] |

| Molecular Weight | 199.27 g/mol | [2][3][7] |

| Appearance | White to Yellow to Tan Powder or Crystals | [6] |

| Melting Point | 135-140 °C | |

| Boiling Point | 238.1 °C at 760 mmHg | [2][6] |

| Purity | ≥96% | |

| SMILES | CC(C)(C)OC(=O)NC1=CSC=C1 | [3][8] |

| InChIKey | PRWYQCYSADTIBZ-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling to minimize exposure.[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help)[3]

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles (conforming to EN 166) | Protects against dust particles and accidental splashes.[10][11] |

| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Prevents direct skin contact.[9][10] |

| Body Protection | Long-sleeved lab coat | Minimizes skin exposure.[10][11] |

| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when dusts are generated, especially in poorly ventilated areas.[10] |

Storage Conditions: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere, protected from light.[6][7]

Synthesis Methodologies: Overcoming the Instability of 3-Aminothiophene

The primary challenge in synthesizing this intermediate is the inherent instability of its precursor, 3-aminothiophene.[5] Therefore, synthetic strategies are designed either to protect the amine immediately after its formation or to generate the protected amine in situ, avoiding the isolation of the free amine altogether.

Methodology 1: Direct Boc Protection of 3-Aminothiophene

This approach involves the synthesis of 3-aminothiophene followed by immediate protection. The Gewald reaction is a classic and effective method for preparing substituted 2-aminothiophenes, and variations can provide access to the 3-amino scaffold.[12][13]

Causality: The reaction with di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for amine protection.[14] It proceeds under mild conditions and is tolerant of a wide range of functional groups. The use of a base like 4-dimethylaminopyridine (DMAP) or a simple hydroxide accelerates the reaction.[4] The key is to use the crude 3-aminothiophene immediately after its synthesis and workup to prevent degradation.

Experimental Protocol: Boc Protection

-

Setup: In a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve freshly prepared 3-aminothiophene (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). If needed, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine and DMAP, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate to yield this compound as a crystalline solid.

Methodology 2: Curtius Rearrangement from Thiophene-3-carboxylic Acid

This elegant approach circumvents the need to handle the unstable 3-aminothiophene. The Curtius rearrangement converts a carboxylic acid, via an acyl azide intermediate, into an isocyanate, which is then trapped by an alcohol (in this case, tert-butanol) to form the carbamate.[15]

Causality: This strategy is superior for scalability and safety as it avoids the isolation of the problematic free amine.[5] Each step proceeds with well-understood mechanisms. The formation of the acyl azide, the thermal or photochemical rearrangement to the isocyanate, and the final nucleophilic attack by tert-butanol are all high-yielding and reliable transformations.

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation: To a solution of thiophene-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like acetone or THF, add triethylamine (1.1 equiv) and cool to 0°C. Add ethyl chloroformate (1.1 equiv) dropwise and stir for 1-2 hours. To this mixed anhydride solution, add a solution of sodium azide (1.5 equiv) in water, and stir vigorously for another 1-2 hours at 0°C.

-

Extraction: Extract the resulting acyl azide into a solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

-

Rearrangement and Trapping: Dry the organic extract over anhydrous sodium sulfate. Add anhydrous tert-butanol (2.0 equiv) to the toluene solution. Heat the mixture gently to reflux (typically 80-100°C) until nitrogen evolution ceases (usually 2-4 hours). This step effects the Curtius rearrangement to the isocyanate and its subsequent trapping by tert-butanol.

-

Workup and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to afford the final product.

Chemical Utility and Strategic Reactions

The primary function of this compound is to serve as a stable platform for derivatization, leveraging the orthogonality of the Boc protecting group.

Boc Group Deprotection

The Boc group is robust under basic and nucleophilic conditions but is readily cleaved under acidic conditions, cleanly liberating the free amine.[4][14]

Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the amine salt. Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane are typically employed.[4]

Experimental Protocol: Deprotection

-

Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can be isolated as its TFA or HCl salt or neutralized with a base during a subsequent aqueous workup to yield the free 3-aminothiophene for immediate use in the next synthetic step.

Reactions on the Thiophene Ring

With the amine functionality protected, the thiophene ring is available for electrophilic substitution reactions. The carbamate group is an ortho-, para-director, meaning it activates the C2 and C4 positions for substitution. Palladium-catalyzed C-H activation and arylation reactions are also powerful tools for functionalizing the thiophene core.[16]

This dual reactivity—stable protection and facile deprotection coupled with the capacity for ring functionalization—allows for the systematic and controlled synthesis of diverse thiophene derivatives. This is particularly valuable for building compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is more than a simple chemical; it is a strategic solution to the inherent challenges of working with aminothiophenes. Its stability, well-defined reactivity, and the versatility afforded by the Boc protecting group make it an indispensable intermediate for pharmaceutical scientists. By providing a reliable route to a wide array of functionalized 3-aminothiophene derivatives, it continues to be a cornerstone in the development of novel therapeutics, empowering the discovery of next-generation medicines targeting a spectrum of diseases.

References

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 7, 2026, from [Link]

-

Molecules. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(thiophen-3-yl)carbamate. National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 19228-91-2 | this compound. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (2025). Tert-butyl n-(thiophen-3-yl)carbamate. Retrieved January 7, 2026, from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. 19228-91-2|this compound|BLD Pharm [bldpharm.com]

- 8. N-Boc-3-aminothiophene | 19228-91-2 | UAA22891 | Biosynth [biosynth.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction [pubmed.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A-Z of The-Boc-Protection-of-3-Aminothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[1][4] This guide provides a comprehensive technical overview of the Boc-protection of 3-aminothiophene, a critical heterocyclic building block in numerous pharmacologically active compounds. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss common challenges and troubleshooting strategies, and outline methods for the purification and characterization of the final product, N-Boc-3-aminothiophene.

Introduction: The Strategic Importance of 3-Aminothiophene and its Protection

3-Aminothiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. However, the free amine group of 3-aminothiophene is highly reactive and susceptible to oxidation and polymerization, making its direct use in multi-step syntheses challenging.[5] The introduction of a protecting group is therefore essential to mask the nucleophilicity of the amine, allowing for selective transformations on other parts of the molecule.

The Boc group is an ideal choice for the protection of 3-aminothiophene due to several key advantages:

-

Stability: The Boc group is robust and stable to a wide range of reagents and reaction conditions, including most bases and nucleophiles.[4][6]

-

Ease of Cleavage: It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are compatible with many sensitive functional groups.[7][8]

-

High Yields: The protection reaction typically proceeds with high efficiency, affording the desired N-Boc-3-aminothiophene in excellent yields.[7]

The Chemistry of Boc-Protection: Mechanism and Rationale

The Boc-protection of an amine is a nucleophilic acyl substitution reaction.[9] The reaction is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group.[10][11]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminothiophene attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[12][13]

-

Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient tetrahedral intermediate.[13]

-